Suplatast Tosilate

Beschreibung

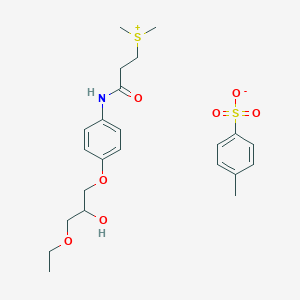

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVJQEZJUFRANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045003 | |

| Record name | Suplatast tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94055-76-2 | |

| Record name | Suplatast tosilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94055-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suplatast tosilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suplatast tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUPLATAST TOSILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Suplatast Tosilate: An In-Depth Technical Guide on its Mechanism of Action in Th2 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) Tosilate (also known as IPD-1151T) is an orally administered immunomodulator with a primary mechanism of action centered on the inhibition of T helper 2 (Th2) cell activity. Th2 cells are pivotal in the pathogenesis of allergic inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis, through their production of a characteristic panel of cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Suplatast Tosilate exerts its therapeutic effects on Th2 cells. It consolidates quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

The differentiation and activation of Th2 cells are central to the initiation and maintenance of type 2 inflammatory responses. Upon activation by antigen-presenting cells (APCs), naïve CD4+ T cells can differentiate into Th2 cells, which subsequently produce IL-4, IL-5, and IL-13. These cytokines orchestrate the key features of allergic inflammation: IL-4 is crucial for IgE class switching in B cells, IL-5 is essential for the development, recruitment, and activation of eosinophils, and IL-13 contributes to airway hyperresponsiveness and mucus production.[1]

This compound has been clinically proven to be effective in the management of various allergic conditions by specifically targeting this Th2-mediated pathway.[2][3] This guide delves into the core mechanisms underlying its efficacy.

Core Mechanism of Action: Inhibition of Th2 Cytokine Production

The principal mechanism of this compound is the selective inhibition of cytokine production by Th2 cells.[3][4] This inhibitory action is not a result of generalized immunosuppression but rather a targeted effect on the Th2 lineage.

Downregulation of Key Th2 Cytokines

This compound has been demonstrated to significantly reduce the production and expression of IL-4 and IL-5 from Th2 cells.[4][5] This leads to a cascade of downstream anti-inflammatory effects, including reduced IgE synthesis and diminished eosinophilic inflammation.[3][6] While the precise IC50 values for the inhibition of IL-4 and IL-5 in human Th2 cells are not consistently reported across the literature, the dose-dependent inhibitory effect is well-established.

Impact on Th2-Associated Chemokines

Beyond cytokines, this compound also affects the production of chemokines that attract Th2 cells to inflammatory sites. Notably, it has been shown to inhibit the production of Thymus and Activation-Regulated Chemokine (TARC/CCL17), a potent chemoattractant for Th2 cells.[7]

Intracellular Signaling Pathways Modulated by this compound

Recent studies have begun to elucidate the intracellular signaling pathways in Th2 cells that are modulated by this compound.

Inhibition of the GATA-3/IL-5 Signaling Pathway

A key discovery in understanding the mechanism of this compound is its ability to inhibit the GATA-3/IL-5 signaling pathway.[8] GATA-3 is a master transcription factor for Th2 cell differentiation and function. It directly transactivates the promoters of the IL-5 and IL-4 genes. By downregulating the expression or activity of GATA-3, this compound effectively curtails the production of these critical Th2 cytokines at the transcriptional level.[6][8]

The following diagram illustrates the proposed mechanism of this compound's action on the GATA-3 pathway.

Potential Effects on STAT6 and NF-κB Signaling

While direct evidence for this compound's effect on STAT6 and NF-κB in Th2 cells is still emerging, these pathways are critical for Th2 differentiation and cytokine production. STAT6 is a key transducer of IL-4 signaling, and its activation is a primary event in Th2 polarization. NF-κB is a central regulator of inflammatory gene expression in T cells. Given this compound's profound impact on Th2 function, it is plausible that it may directly or indirectly modulate these pathways. Further research is warranted to fully elucidate these potential interactions.

Data Presentation: Summary of In Vitro and In Vivo Effects

The following tables summarize the quantitative and qualitative effects of this compound observed in various experimental models.

Table 1: In Vitro Effects of this compound on Th2 Cells and Related Processes

| Parameter Measured | Cell Type | Stimulus | Effect of this compound | Reference |

| IL-4 Production | Human Th2 cell lines | Antigen | Dose-dependent inhibition | [3] |

| IL-5 Production | Human Th2 cell lines | Antigen | Dose-dependent inhibition | [3] |

| TARC Production | Human Th2 cell lines | Antigen or PHA | 76.5% inhibition (100 µg/mL) | [7] |

| TARC Production | Human Th2 cell lines | IL-4 | 97.5% inhibition (100 µg/mL) | [7] |

Table 2: In Vivo Effects of this compound in Animal Models and Clinical Studies

| Model/Study Population | Parameter Measured | Effect of this compound | Reference |

| Asthmatic Rats | GATA-3 Expression | Markedly reduced | [6][8] |

| Asthmatic Rats | IL-5 Expression | Markedly reduced | [6][8] |

| Sensitized Guinea Pigs | Airway Eosinophil Infiltration | Significantly inhibited | [6] |

| Patients with Allergic Rhinitis | Nasal IL-4 and IL-5 Levels | Significantly decreased | [1] |

| Patients with Atopic Asthma | Peripheral Blood Eosinophil Count | Significantly decreased | [3] |

| Patients with Atopic Asthma | Serum IgE Levels | Decreased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on Th2 cells.

Human Th2 Cell Culture and Differentiation

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purification of Naïve CD4+ T cells: Enrich for naïve CD4+ T cells from PBMCs using negative selection magnetic beads.

-

T Cell Activation and Polarization:

-

Coat 24-well plates with anti-human CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.

-

Wash plates with sterile PBS.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add soluble anti-human CD28 antibody (e.g., 2 µg/mL).

-

Add Th2 polarizing cytokines: recombinant human IL-4 (e.g., 20 ng/mL) and anti-human IFN-γ antibody (e.g., 10 µg/mL).

-

-

Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. After 3-4 days, expand the cells in medium containing recombinant human IL-2 (e.g., 10 ng/mL).

-

Treatment with this compound: After differentiation, re-stimulate the Th2 cells with anti-CD3/CD28 and treat with varying concentrations of this compound or vehicle control for 24-48 hours.

Measurement of Cytokine Production by ELISA

Protocol:

-

Sample Collection: Collect supernatants from the Th2 cell cultures treated with this compound.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4 or IL-5) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot Analysis of GATA-3 Expression

Protocol:

-

Cell Lysis: Lyse the treated Th2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GATA-3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.

Intracellular Cytokine Staining for Flow Cytometry

Protocol:

-

Cell Stimulation: Stimulate the treated Th2 cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cells with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-human IL-4 and IL-5) for 30 minutes at room temperature.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

Conclusion

This compound is a targeted immunomodulator that effectively suppresses Th2-mediated inflammation. Its primary mechanism of action involves the inhibition of IL-4 and IL-5 production by Th2 cells, at least in part, through the downregulation of the GATA-3 signaling pathway. This leads to a reduction in IgE synthesis and eosinophilic inflammation, which are hallmarks of allergic diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound and similar Th2-targeting compounds. Future research should focus on elucidating the precise molecular targets of this compound and its effects on other key Th2 signaling pathways to fully understand its immunomodulatory profile.

References

- 1. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altmeyers.org [altmeyers.org]

- 3. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Suplatast Tosilate: A Deep Dive into its Inhibitory Effects on IL-4 and IL-5 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) tosilate (marketed as IPD-1151T) is an immunomodulatory agent with established efficacy in the management of allergic diseases, including bronchial asthma, atopic dermatitis, and allergic rhinitis. A significant body of research has demonstrated its mechanism of action involves the selective suppression of T helper 2 (Th2) cell-mediated immune responses. This technical guide provides a comprehensive overview of the core mechanism of Suplatast Tosilate's action: its inhibitory effect on the production of the key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5). This document collates and presents quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

The pathogenesis of allergic inflammation is predominantly driven by the activity of Th2 cells and the cytokines they secrete. Among these, IL-4 and IL-5 are pivotal. IL-4 is instrumental in the isotype switching of B cells to produce Immunoglobulin E (IgE), the central antibody in type I hypersensitivity reactions. IL-5, on the other hand, is the primary cytokine responsible for the differentiation, maturation, activation, and survival of eosinophils, key effector cells in allergic inflammation. This compound has been identified as a selective inhibitor of Th2 cytokine production, making it a targeted therapeutic for allergic conditions.[1][2] This guide will explore the experimental evidence supporting this mechanism.

Quantitative Analysis of this compound's Efficacy

The inhibitory effect of this compound on IL-4 and IL-5 production has been quantified in numerous studies, spanning in vitro cell cultures and clinical trials in patients with allergic diseases. The following tables summarize the key quantitative findings.

In Vitro Studies

In vitro experiments using human T cell lines have demonstrated a direct and dose-dependent inhibition of IL-4 and IL-5 production by this compound.

| Cell Type | Stimulation | This compound Concentration | IL-4 Inhibition (%) | IL-5 Inhibition (%) | Reference |

| Human Th2 Cell Lines | Anti-CD3 Antibodies | 1 µg/mL | Not Specified | Not Specified | [3] |

| Human Th2 Cell Lines | Anti-CD3 Antibodies | 10 µg/mL | Not Specified | Not Specified | [3] |

| Human Th2 Cell Lines | Anti-CD3 Antibodies | 100 µg/mL | Not Specified | Not Specified | [3] |

Note: While the study[3] mentions dose-dependent inhibition, specific percentages of inhibition for IL-4 and IL-5 at each concentration were not provided in the abstract.

In Vivo and Clinical Studies

Clinical investigations in patients with allergic conditions have corroborated the in vitro findings, showing a significant reduction in IL-4 and IL-5 levels following treatment with this compound.

| Study Population | Treatment | Sample Type | IL-4 Levels (Before Treatment) | IL-4 Levels (After Treatment) | IL-5 Levels (Before Treatment) | IL-5 Levels (After Treatment) | p-value | Reference |

| Perennial Allergic Rhinitis Patients (n=12) | This compound | Nasal Lavage | Data not specified | Data not specified | Data not specified | Data not specified | <0.05 | [4] |

| Atopic Dermatitis Patients (n=101) | 300 mg/day this compound for 8 weeks | Plasma | Not Measured | Not Measured | Not Measured | Not Measured | Not Applicable | [5] |

| Bronchial Asthma Patients (n=25) | 300 mg/day this compound for 4 weeks | Induced Sputum | Not Measured | Not Measured | Not Measured | Not Measured | Not Applicable | [2] |

Note: The referenced studies confirm a statistically significant decrease in IL-4 and IL-5 levels but do not consistently provide the mean concentration values in the abstracts. The p-value indicates a significant reduction in cytokine levels after treatment.[2][4][5]

Core Mechanism of Action: The GATA-3 Signaling Pathway

The transcription factor GATA-3 is a master regulator of Th2 cell differentiation and the expression of Th2-associated cytokines, including IL-4 and IL-5. This compound is believed to exert its inhibitory effects by targeting the GATA-3 signaling pathway.

Caption: GATA-3 signaling pathway in Th2 cells and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the effects of this compound on IL-4 and IL-5 production.

In Vitro Inhibition of IL-4 and IL-5 Production in Human Th2 Cell Lines

This protocol describes the general workflow for assessing the in vitro efficacy of this compound.

Caption: Workflow for in vitro assessment of this compound's effect on cytokine production.

4.1.1. Establishment and Culture of Human Th2 Cell Lines

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.[6]

-

Th2 Differentiation: Naïve CD4+ T cells are purified from PBMCs and cultured in the presence of IL-4, anti-IFN-γ, and anti-IL-12 antibodies to promote differentiation into the Th2 lineage.[7]

-

Antigen-Specific Cell Lines: To generate allergen-specific Th2 cell lines, such as those for Dermatophagoides farinae (house dust mite), PBMCs from allergic donors are stimulated with the specific allergen. The resulting blast cells are then cloned by limiting dilution.[8]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

4.1.2. Cell Stimulation and Treatment

-

Stimulation: Th2 cells are stimulated to produce cytokines using either polyclonal activators like anti-CD3 antibodies or the specific antigen for antigen-specific cell lines.[3]

-

This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control (solvent only) is run in parallel.

4.1.3. Measurement of IL-4 and IL-5

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of IL-4 and IL-5 in the cell culture supernatants is quantified using commercially available ELISA kits.[1][4][9][10] The general principle involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a biotinylated antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in a color change proportional to the amount of cytokine present.

Western Blot Analysis of GATA-3 Expression

This protocol outlines the steps to investigate the effect of this compound on the expression of the GATA-3 transcription factor.

4.2.1. Sample Preparation

-

Cell Lysis: Th2 cells, either treated with this compound or a vehicle control, are lysed to extract total cellular proteins.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.

4.2.2. SDS-PAGE and Electrotransfer

-

Gel Electrophoresis: The protein lysates are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Membrane Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14]

4.2.3. Immunodetection

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GATA-3.[13][15]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imaging system. The intensity of the bands corresponding to GATA-3 is then quantified.[12][14]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a selective inhibitor of IL-4 and IL-5 production. Its mechanism of action, likely mediated through the inhibition of the GATA-3 signaling pathway, provides a targeted approach to mitigating Th2-driven allergic inflammation. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other potential Th2-modulating therapeutics. The continued elucidation of these molecular pathways will be crucial for the development of next-generation treatments for allergic diseases.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines. (1999) | Naruhito Oda | 48 Citations [scispace.com]

- 4. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Production of TH1 and TH2 cell lines and clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Gata3 restrains B cell proliferation and cooperates with p18INK4c to repress B cell lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rndsystems.com [rndsystems.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Anti-GATA3 Antibodies | Invitrogen [thermofisher.com]

Unraveling the Molecular Journey: A Technical Guide to the Signaling Pathway of Suplatast Tosilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suplatast (B1197778) tosilate, an orally administered immunomodulator, has emerged as a significant therapeutic agent in the management of allergic diseases, primarily bronchial asthma, allergic rhinitis, and atopic dermatitis. Its efficacy stems from a targeted mechanism of action that selectively suppresses the T helper 2 (Th2) cell-mediated immune response, a key driver of allergic inflammation. This technical guide provides an in-depth exploration of the signaling pathway of Suplatast Tosilate, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular interactions involved.

Core Mechanism of Action: Inhibition of Th2 Cytokine Production

The cornerstone of this compound's therapeutic effect lies in its ability to inhibit the production of Th2 cytokines, particularly Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2] These cytokines are pivotal in orchestrating the allergic inflammatory cascade. IL-4 is essential for the differentiation of naive T cells into Th2 cells and for immunoglobulin E (IgE) class switching in B cells. IL-5 plays a crucial role in the development, activation, and recruitment of eosinophils. By downregulating the synthesis of these key mediators, this compound effectively dampens the allergic response at its source.

The Signaling Cascade: A Multi-pronged Approach

This compound exerts its immunomodulatory effects through a multi-faceted signaling pathway, impacting various immune cells and their interactions. The key components of this pathway are detailed below.

Modulation of Dendritic Cell Function and T-Cell Differentiation

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping the adaptive immune response. This compound has been shown to influence the balance between type 1 (DC1) and type 2 (DC2) dendritic cells. In asthmatic patients, there is a characteristic polarization towards a DC2 phenotype, which promotes Th2 differentiation. Treatment with this compound has been observed to decrease the percentage of DC2 cells, thereby shifting the balance towards a DC1 phenotype, which is associated with a Th1-mediated immune response.[3] This shift is crucial in counteracting the Th2-dominant environment in allergic diseases.

Furthermore, this compound directly inhibits the differentiation and maturation of monocyte-derived dendritic cells.[4] This inhibition leads to a reduced capacity of DCs to stimulate the proliferation of CD4+ T cells and their subsequent production of both Th1 (IFN-γ) and Th2 (IL-5) cytokines.[4]

Inhibition of the GATA-3/IL-5 Signaling Pathway

The transcription factor GATA-3 is a master regulator of Th2 cell differentiation and the expression of Th2-associated cytokines, including IL-5. Studies in animal models of asthma have demonstrated that this compound significantly reduces the expression of GATA-3.[5][6] By inhibiting GATA-3, this compound directly curtails the transcription of the IL-5 gene, leading to decreased IL-5 production. This, in turn, results in reduced eosinophil infiltration and airway hyperreactivity.[5][6]

A visual representation of this pathway is provided below:

Caption: this compound's core signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in key studies.

Table 1: Effect of this compound on T-Cell Subsets and Cytokine Levels

| Parameter | Study Population | Treatment | Baseline Value | Post-treatment Value | p-value | Reference |

| Th1 Cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 5.5 (1.1-13.5) | 7.9 (1.2-19.8) | < 0.05 | [7] |

| Th1/Th2 Ratio | Children with allergic disease | This compound (3 mg/kg twice daily) | 4.1 (0.9-7.4) | 5.6 (1.3-15.5) | < 0.05 | [7] |

| IL-4 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |

| IL-5 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |

| IL-13 Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |

| IFN-γ Levels | Patients with perennial nasal allergies | This compound | Significantly decreased | - | - | [1] |

Table 2: Effect of this compound on Eosinophils and IgE

| Parameter | Study Population | Treatment | Baseline Value | Post-treatment Value | p-value | Reference |

| Peripheral Blood Eosinophil Count | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |

| Serum ECP Level | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |

| ECP Level in Induced Sputum | Patients with asthma | This compound (300 mg/day) | Significantly decreased | - | - | [2] |

| Serum IgE Levels | Patients with steroid-dependent asthma | This compound (100 mg three times daily) | - | Significantly lower than placebo | 0.029 | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the signaling pathway of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-5, IFN-γ) in biological samples.

Protocol Outline:

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS containing BSA) to prevent non-specific binding.

-

Sample Incubation: Standards and samples (e.g., cell culture supernatants, serum) are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

Data Acquisition: The optical density is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from a standard curve.[1]

Flow Cytometry for Cellular Analysis

Objective: To identify and quantify different immune cell populations (e.g., Th1/Th2 cells, DC1/DC2 cells) and their surface markers.

Protocol Outline:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation.

-

Staining: The cells are stained with a cocktail of fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., CD4 for T helper cells) and intracellular cytokines (after permeabilization).

-

Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is analyzed using specialized software to identify and quantify different cell populations based on their fluorescence profiles.[3]

An illustrative workflow for a flow cytometry experiment is shown below:

Caption: A typical workflow for flow cytometry analysis.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of specific genes (e.g., GATA-3, IL-5).

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers.

-

Detection: The amplified PCR products are visualized and quantified using methods such as gel electrophoresis or real-time PCR.[5]

Conclusion

This compound represents a targeted therapeutic strategy for allergic diseases, primarily through its potent inhibition of the Th2 signaling pathway. Its mechanism of action involves the modulation of dendritic cell function, a shift in the Th1/Th2 balance, and the direct inhibition of the GATA-3/IL-5 axis. This comprehensive guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascade, provides a valuable resource for researchers and clinicians seeking a deeper understanding of the molecular pharmacology of this compound. Further research into the upstream and downstream targets of this drug will undoubtedly continue to refine our knowledge and potentially broaden its therapeutic applications.

References

- 1. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on the differentiation and function of monocyte-derived dendritic cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Suplatast Tosilate: A Technical Guide to its Inhibition of the GATA-3/IL-5 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) Tosilate (marketed as IPD-1151T) is an immunomodulatory agent with demonstrated efficacy in the management of allergic diseases, including bronchial asthma, atopic dermatitis, and allergic rhinitis. Its therapeutic effects are primarily attributed to its ability to suppress the function of T helper 2 (Th2) cells, which play a central role in the pathogenesis of allergic inflammation. A key mechanism of action for Suplatast Tosilate is the inhibition of the GATA-3/Interleukin-5 (IL-5) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in downregulating this critical pathway.

Introduction: The Th2 Axis in Allergic Inflammation

Allergic diseases are characterized by a dysregulated immune response to otherwise harmless environmental antigens. This response is predominantly driven by the Th2 subset of T helper cells. Upon activation, Th2 cells produce a characteristic panel of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

-

IL-4 is crucial for the class switching of B cells to produce Immunoglobulin E (IgE), the antibody isotype central to allergic sensitization.

-

IL-13 shares many functions with IL-4 and is a key mediator of airway hyperresponsiveness.

-

IL-5 plays a non-redundant role in the differentiation, maturation, activation, and survival of eosinophils, which are potent pro-inflammatory cells that infiltrate tissues and contribute to chronic allergic inflammation and tissue damage.[1][2]

Given the pivotal role of IL-5 in eosinophil-mediated inflammation, the signaling pathway that governs its production is a prime target for therapeutic intervention in allergic diseases.

The GATA-3/IL-5 Signaling Pathway

The transcription of the IL5 gene in Th2 cells is tightly regulated by a number of transcription factors, with GATA binding protein 3 (GATA-3) being the master regulator.

GATA-3 is a zinc-finger transcription factor that is selectively expressed in Th2 cells and is both necessary and sufficient for their differentiation and the expression of Th2-associated cytokines.[3] GATA-3 exerts its control over IL-5 production by directly binding to specific consensus sequences within the IL5 promoter and enhancer regions, thereby initiating gene transcription. The expression and activity of GATA-3 itself are induced by signals that promote Th2 differentiation, most notably IL-4 signaling through the STAT6 pathway.

The overexpression of GATA-3 leads to enhanced IL-5 production, while its inhibition or deficiency results in a significant reduction in IL-5 levels.[3] This central role of GATA-3 makes it a critical node in the IL-5 signaling cascade.

This compound: Mechanism of Action on the GATA-3/IL-5 Pathway

This compound selectively suppresses the production of Th2 cytokines.[4][5][6] A key aspect of its mechanism of action is the downregulation of the GATA-3/IL-5 signaling axis.[7] Studies have shown that treatment with this compound leads to a significant reduction in the expression of both GATA-3 and IL-5.[7] This inhibitory effect is believed to occur upstream of IL-5 transcription, targeting the master regulator GATA-3. By reducing the levels of GATA-3, this compound effectively dampens the transcriptional activation of the IL5 gene, leading to decreased IL-5 production and a subsequent reduction in eosinophilic inflammation.

References

- 1. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Suplatast Tosilate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) Tosilate, a Th2 cytokine inhibitor, has garnered significant interest in the research community for its immunomodulatory properties and its therapeutic potential in allergic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Suplatast Tosilate for research purposes. It details established synthetic routes with explicit experimental protocols, presents key preclinical and clinical data in a structured format, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this compound.

Discovery and Development

This compound, also known by its developmental code IPD-1151T, was discovered and developed by Taiho Pharmaceutical Co., Ltd. in Japan.[1] It emerged from research efforts focused on identifying novel compounds with the ability to suppress the production of Th2-type cytokines, which are pivotal in the pathophysiology of allergic inflammation. The compound was first approved for clinical use in Japan in 1995 for the treatment of bronchial asthma, atopic dermatitis, and allergic rhinitis.

Chemical Synthesis

Two primary synthetic routes for this compound have been reported in the literature. Both methods are amenable to laboratory-scale synthesis for research purposes.

Synthesis Route 1: Starting from 4-Aminophenol (B1666318)

This route involves a multi-step synthesis commencing with the acylation of 4-aminophenol. The subsequent steps include the introduction of a glycidyl (B131873) ether moiety, ring-opening of the epoxide, and finally, methylation of the sulfur atom to yield the sulfonium (B1226848) salt.

Experimental Protocol:

A detailed experimental protocol for this synthesis route is provided in Chinese patent CN108440358B.[2] The key steps are summarized below:

-

Step 1: Synthesis of N-(4-hydroxyphenyl)-3-(methylthio)propanamide (Intermediate 1): 4-Aminophenol is reacted with 3-methylthiopropionyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[2]

-

Step 2: Synthesis of N-(4-(oxiran-2-ylmethoxy)phenyl)-3-(methylthio)propanamide (Intermediate 2): Intermediate 1 is reacted with epichlorohydrin (B41342) in the presence of a base.[2]

-

Step 3: Synthesis of N-(4-(3-ethoxy-2-hydroxypropoxy)phenyl)-3-(methylthio)propanamide (Intermediate 3): The epoxide ring of Intermediate 2 is opened using ethanol (B145695) under acidic or basic conditions.

-

Step 4: Synthesis of this compound: Intermediate 3 is reacted with methyl p-toluenesulfonate to methylate the sulfur atom, forming the desired dimethylsulfonium p-toluenesulfonate salt.[2]

Synthesis Route 2: Acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol (B1589835)

An alternative and more convergent synthesis involves the direct acylation of the pre-formed side chain, 1-(4-aminophenoxy)-3-ethoxypropan-2-ol.

Experimental Protocol:

-

Step 1: Synthesis of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol: This intermediate can be synthesized from 4-aminophenol and ethyl glycidyl ether.

-

Step 2: Acylation with 3-(methylthio)propionyl chloride: 1-(4-aminophenoxy)-3-ethoxypropan-2-ol is acylated with 3-(methylthio)propionyl chloride in the presence of a suitable base and solvent to yield the amide intermediate.

-

Step 3: Methylation: The resulting thioether is then methylated using methyl p-toluenesulfonate to afford this compound.

Synthesis Workflow Diagram:

Pharmacological Data

This compound exhibits a range of in vitro and in vivo activities primarily related to the suppression of Th2-mediated immune responses.

Table 1: Preclinical Pharmacological Data for this compound

| Parameter | Assay | Result | Reference |

| Cytokine Inhibition | |||

| IL-4 Production | Inhibition in immune lymph node cells (murine) | Suppression observed | [3] |

| IL-5 Production | Inhibition in spleen cells (murine) | Suppression observed | [3] |

| IL-5 mRNA Expression | Inhibition in lung tissue (guinea pig) | Significant inhibition | [4] |

| Eosinophil Function | |||

| Eosinophil Migration | PAF-induced chemotaxis (human) | Significant inhibition at 1 µM | [1] |

| IL-5-induced chemotaxis (human) | Inhibition at 1 µM | [1] | |

| Eosinophil Adhesion | IL-4-induced adhesion to HUVECs (human) | Dose-dependent suppression | [5] |

| Other | |||

| IgE Production | Lowering of IgE antibody titer | Observed in clinical trials | [6] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Th2 lymphocyte function, leading to a reduction in the production of key allergic mediators.

Inhibition of Th2 Cytokine Production

This compound has been shown to selectively suppress the production of interleukin-4 (IL-4) and interleukin-5 (IL-5) from Th2 cells.[4][6] This inhibitory effect is central to its anti-allergic properties, as IL-4 is crucial for IgE synthesis by B cells, and IL-5 is a key cytokine for the differentiation, activation, and survival of eosinophils.

Modulation of the GATA-3/IL-5 Signaling Pathway

Research in animal models has demonstrated that this compound can ameliorate airway hyperreactivity and inflammation by inhibiting the GATA-3/IL-5 signaling pathway.[7][8] GATA-3 is a master transcription factor for Th2 cell differentiation and is essential for the expression of Th2 cytokines, including IL-5. By downregulating the expression of GATA-3, this compound effectively reduces the production of IL-5, thereby mitigating eosinophilic inflammation.[7][8]

Effects on Eosinophils

In addition to its indirect effects on eosinophils through cytokine inhibition, this compound has been shown to directly inhibit eosinophil migration in response to chemoattractants such as platelet-activating factor (PAF) and IL-5.[1] It also suppresses the adhesion of eosinophils to endothelial cells.[5] Furthermore, there is evidence suggesting that this compound may interact with chloride channels in human blood eosinophils, which could contribute to its anti-allergic and anti-asthmatic effects.[9]

Signaling Pathway Diagram:

Conclusion

This compound is a well-characterized immunomodulatory agent with a clear mechanism of action centered on the inhibition of the Th2 immune pathway. The synthetic routes are well-documented, making it accessible for research applications. The available preclinical and clinical data provide a strong rationale for its use in studies investigating allergic inflammation and related diseases. This technical guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. [Inhibitory effect of this compound on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108440358B - Preparation method of this compound and intermediate - Google Patents [patents.google.com]

- 3. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of eosinophil function by this compound (IPD), a novel anti-allergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of this compound (IPD) with chloride channels in human blood eosinophils: a potential mechanism underlying its anti-allergic and anti-asthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Suplatast Tosilate: An In-Depth Technical Guide on its Impact on Eosinophil and Mast Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) Tosilate (IPD-1151T) is an immunomodulatory compound with a significant impact on the function of key effector cells in allergic inflammation, namely eosinophils and mast cells. This technical guide provides a comprehensive overview of the mechanisms of action of Suplatast Tosilate, focusing on its inhibitory effects on eosinophil recruitment and activation, and its modulatory role in mast cell function. The primary mechanism of this compound involves the suppression of Th2-type cytokine production, particularly Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are critical for the maturation, activation, and survival of eosinophils. While its effects on eosinophils are well-documented, its impact on mast cells appears to be more indirect, primarily through the downregulation of histamine (B1213489) synthesis and signaling. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis are characterized by a complex interplay of immune cells, with eosinophils and mast cells playing pivotal roles in the inflammatory cascade. Eosinophils are potent pro-inflammatory cells that release a variety of cytotoxic granule proteins and inflammatory mediators, contributing to tissue damage and hyperresponsiveness. Mast cells, upon activation, degranulate to release a host of vasoactive and pro-inflammatory substances, including histamine and newly synthesized lipid mediators and cytokines. This compound has emerged as a therapeutic agent that effectively mitigates the pathological consequences of allergic inflammation by targeting the functions of these two cell types.

Impact on Eosinophil Function

This compound exerts a profound inhibitory effect on multiple aspects of eosinophil function, primarily by suppressing the production of Th2 cytokines that govern eosinophil biology.

Inhibition of Eosinophil Chemotaxis and Recruitment

This compound has been demonstrated to significantly inhibit the migration of eosinophils towards various chemoattractants. This effect is largely attributed to the downregulation of IL-5, a potent eosinophil chemoattractant and survival factor.[1] Furthermore, this compound has been shown to suppress the expression of adhesion molecules on endothelial cells, further impeding the recruitment of eosinophils to inflammatory sites.

Modulation of Eosinophil-Related Cytokines and Mediators

The core mechanism of this compound's action on eosinophils is its ability to inhibit the production of IL-4 and IL-5 by Th2 lymphocytes.[2] IL-5 is crucial for the differentiation, proliferation, and activation of eosinophils, while IL-4 plays a key role in the switching of B cells to produce IgE, a key molecule in allergic responses. By reducing the levels of these cytokines, this compound effectively dampens the eosinophilic inflammatory response.

Quantitative Data on Eosinophil Function

The following table summarizes the quantitative effects of this compound on various parameters of eosinophil function as reported in the literature.

| Parameter | Cell/Animal Model | Treatment Details | Key Findings | Reference |

| Eosinophil Chemotaxis | Human peripheral blood eosinophils | This compound (in vitro) | Dose-dependent inhibition of PAF-induced chemotaxis. | [3] |

| Eosinophil Adhesion | Human eosinophils and HUVECs | This compound (in vitro) | Dose-dependent inhibition of IL-4 induced eosinophil adhesion to HUVECs. | [4] |

| Peripheral Blood Eosinophil Count | Patients with atopic cough | 300 mg/day this compound for 4 weeks | Significant decrease in peripheral eosinophil count. | [1] |

| Eosinophil Infiltration in Airways | Sensitized guinea pigs | 30 or 100 mg/kg/day this compound for 1 week | Significant inhibition of antigen-induced eosinophil recruitment into the airways. | [5] |

| IL-5 Production | Antigen-stimulated spleen cells from mice | This compound (oral administration) | Suppression of IL-5 production. | [6] |

| GATA-3 and IL-5 Expression | Asthmatic rats | This compound | Marked reduction in OVA-induced expression of GATA-3 and IL-5. | [7] |

Impact on Mast Cell Function

The effect of this compound on mast cell function is less direct compared to its impact on eosinophils. The available evidence suggests an indirect modulatory role primarily through the inhibition of histamine synthesis and signaling, as well as a reduction in mast cell accumulation at inflammatory sites.

Modulation of Histamine Synthesis and Signaling

This compound has been shown to suppress the activity of histidine decarboxylase (HDC), the key enzyme responsible for the synthesis of histamine from histidine. Additionally, it can inhibit the IL-4-induced upregulation of the histamine H1 receptor (H1R) gene expression. These actions collectively lead to a reduction in histamine signaling, a critical component of the acute allergic response mediated by mast cells.

Effect on Mast Cell Infiltration and Degranulation

In a mouse model of atopic dermatitis, topical application of this compound was found to reduce mast cell infiltration in the skin and lower serum histamine levels. An earlier study in rats also demonstrated that this compound could suppress antigen-induced degranulation of mesenteric mast cells and histamine release from peritoneal exudate cells.[1] However, there is a lack of comprehensive studies detailing a direct inhibitory effect of this compound on IgE-mediated degranulation of human mast cells.

Quantitative Data on Mast Cell Function

The following table summarizes the quantitative effects of this compound on various parameters of mast cell function.

| Parameter | Cell/Animal Model | Treatment Details | Key Findings | Reference |

| Mast Cell Infiltration | Caspase-1 transgenic mice with dermatitis | 3% this compound ointment | Minimum skin lesions with scarce mast cell infiltration. | |

| Serum Histamine Levels | Caspase-1 transgenic mice with dermatitis | 3% this compound ointment | Significant reduction in elevated serum histamine levels. | |

| Histidine Decarboxylase (HDC) Activity | Nasal mucosa of TDI-sensitized rats | This compound (oral) | Significant suppression of HDC activity. | |

| Antigen-induced Degranulation | Mesenteric mast cells from rats | This compound (in vitro) | Suppression of antigen-induced degranulation. | [1] |

| Histamine Release | Peritoneal exudate cells from rats | This compound (in vitro) | Suppression of histamine release. | [1] |

Signaling Pathways

Eosinophil-Related Signaling

This compound's primary impact on eosinophils is mediated through the inhibition of the Th2 signaling pathway, which is critical for IL-4 and IL-5 production. A key transcription factor in this pathway is GATA-3. By downregulating the GATA-3/IL-5 signaling cascade, this compound effectively reduces eosinophil production and recruitment.[7]

Mast Cell-Related Signaling

While the direct impact of this compound on mast cell signaling is not fully elucidated, its indirect effects are mediated through the inhibition of pathways leading to histamine synthesis and histamine receptor expression.

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the effect of this compound on eosinophil migration.

Materials:

-

Isolated human eosinophils

-

This compound

-

Chemoattractant (e.g., Platelet-Activating Factor - PAF)

-

Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 1% BSA)

-

Cell stain (e.g., Diff-Quik)

Procedure:

-

Resuspend isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the migrated cells on the lower side.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the chemotactic index and the percentage inhibition by this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is for assessing the direct effect of this compound on mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

This compound

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-HSA)

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Stop solution (e.g., 0.1 M carbonate buffer)

Procedure:

-

Sensitize mast cells with anti-DNP IgE overnight.

-

Wash cells to remove unbound IgE and resuspend in Tyrode's buffer.

-

Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate degranulation by adding DNP-HSA. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant to measure released β-hexosaminidase.

-

Lyse the remaining cells to measure total cellular β-hexosaminidase.

-

Add supernatant and cell lysate to a new plate containing the pNAG substrate.

-

Incubate for 60-90 minutes at 37°C.

-

Stop the reaction with the stop solution and measure absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release and the inhibition by this compound.

Conclusion

This compound is a multifaceted immunomodulatory agent with significant therapeutic potential in allergic diseases. Its primary mechanism of action involves the potent and well-documented inhibition of eosinophil function through the suppression of the Th2 cytokine pathway, particularly the GATA-3/IL-5 axis. While its direct effects on mast cell degranulation require further investigation, the existing evidence strongly points to an indirect modulatory role by inhibiting histamine synthesis and signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed understanding of this compound's impact on eosinophil and mast cell function, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways. Further research into the direct effects of this compound on mast cell signaling will be crucial for a complete understanding of its therapeutic efficacy.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits histamine signaling by direct and indirect down-regulation of histamine H1 receptor gene expression through suppression of histidine decarboxylase and IL-4 gene transcriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical this compound (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Immunomodulatory Landscape of Suplatast Tosilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suplatast (B1197778) tosilate, an orally administered immunomodulator, has demonstrated significant therapeutic potential in the management of allergic diseases, primarily through its targeted suppression of Type 2 helper (Th2) cell-mediated immune responses. This technical guide provides an in-depth exploration of the immunomodulatory properties of suplatast tosilate, presenting a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate a deeper understanding and guide future research and development efforts in the field of immunology and therapeutic design.

Introduction

Allergic disorders, including bronchial asthma, atopic dermatitis, and allergic rhinitis, are characterized by a dysregulated immune response skewed towards a Th2 phenotype. This leads to the hallmark features of these conditions: elevated immunoglobulin E (IgE) levels, eosinophilia, and mast cell activation. This compound has emerged as a key therapeutic agent that directly counteracts this Th2-dominant environment. It selectively inhibits the production of crucial Th2 cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), thereby attenuating the downstream inflammatory cascade.[1][2][3] This guide will dissect the multifaceted immunomodulatory effects of this compound, providing a granular view of its impact on various immune cells and signaling pathways.

Mechanism of Action: A Focus on Th2 Cytokine Inhibition

The primary immunomodulatory function of this compound lies in its ability to selectively suppress the synthesis of Th2 cytokines.[1][4] This targeted action helps to restore the balance between Th1 and Th2 immune responses, which is often disrupted in allergic diseases.

Key effects include:

-

Inhibition of IL-4 and IL-5 Production: this compound directly inhibits the production of IL-4 and IL-5 by T cells.[1][4] IL-4 is a critical cytokine for IgE class switching in B cells, while IL-5 is essential for the development, activation, and recruitment of eosinophils.[2][5]

-

Suppression of IgE Production: By inhibiting IL-4, this compound effectively suppresses the production of IgE, a key mediator of allergic reactions.[6]

-

Modulation of the Th1/Th2 Balance: Clinical studies have shown that this compound administration leads to a significant increase in the Th1/Th2 cell ratio, indicating a shift away from the pro-allergic Th2-dominant state.[7]

-

Impact on Dendritic Cells: this compound has been shown to alter the balance of dendritic cell (DC) subsets, specifically decreasing the percentage of DC2, which are known to promote Th2 responses. This contributes to the overall shift towards a Th1-mediated immune response.[8]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies investigating the effects of this compound on key immunological parameters.

Table 1: Effect of this compound on T-cell Populations

| Parameter | Patient Population | Treatment | Before Treatment | After Treatment | P-value | Reference |

| Th1 cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 5.5 (1.1-13.5) | 7.9 (1.2-19.8) | < 0.05 | [7] |

| Th2 cells (%) | Children with allergic disease | This compound (3 mg/kg twice daily) | 1.6 (0.4-2.9) | 1.3 (0.5-6.5) | Not significant | [7] |

| Th1/Th2 ratio | Children with allergic disease | This compound (3 mg/kg twice daily) | 4.1 (0.9-7.4) | 5.6 (1.3-15.5) | < 0.05 | [7] |

| CD4+ T cells (in bronchial mucosa) | Mild asthma patients | This compound | Not specified | Decreased | < 0.05 | [9] |

| CD25+ T cells (in bronchial mucosa) | Mild asthma patients | This compound | Not specified | Decreased | < 0.05 | [9] |

Table 2: Effect of this compound on Eosinophils and Related Markers

| Parameter | Patient Population | Treatment | Before Treatment | After Treatment | P-value | Reference |

| Peripheral blood eosinophil count | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | Not specified | Significantly diminished | Not specified | [10] |

| Plasma ECP levels | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | Not specified | Significantly diminished | Not specified | [10] |

| Peripheral blood eosinophil count | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |

| Serum ECP level | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |

| ECP level in induced sputum | Atopic asthma patients | This compound (300 mg/day for 4 weeks) | Not specified | Significantly decreased | Not specified | [1] |

| Eosinophils in induced sputum (%) | Mild asthma patients | This compound | Not specified | Significantly decreased | < 0.01 | [9] |

| EG2+ cells in induced sputum (%) | Mild asthma patients | This compound | Not specified | Significantly decreased | < 0.01 | [9] |

| Eosinophil count | Infants with atopic dermatitis | This compound (6 mg/kg daily for 24 months) | Not specified | Significantly decreased | < 0.05 | [11] |

Table 3: Effect of this compound on Cytokine and Immunoglobulin Levels

| Parameter | Patient Population/Model | Treatment | Effect | % Inhibition (Concentration) | P-value | Reference |

| IL-4 production | Der f-specific Th2 cell lines | This compound | Inhibited in a dose-dependent manner | Not specified | Not specified | [4] |

| IL-5 production | Der f-specific Th2 cell lines | This compound | Inhibited in a dose-dependent manner | Not specified | Not specified | [4] |

| IFN-γ production | PPD-specific Th1 cell lines | This compound | Not inhibited | Not applicable | Not specified | [4] |

| TARC production | Der f-specific Th2 cell lines | This compound | Significantly inhibited in a dose-dependent manner | 76.5% (100 µg/mL) | < 0.01 | [12] |

| IL-4, IL-5, IL-13 levels | Perennial allergic rhinitis patients | This compound | Significantly decreased | Not specified | Not specified | [3] |

| Total serum IgE levels | Atopic dermatitis patients | This compound (300 mg/day for 8 weeks) | No significant difference | Not applicable | Not specified | [10] |

| Serum IgE level | Atopic cough patients | This compound (300 mg/day for 4 weeks) | Decreased | Not specified | Not specified | [13] |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by influencing key signaling pathways involved in Th2 cell differentiation and function.

Inhibition of the GATA-3/IL-5 Signaling Pathway

GATA-3 is a master transcription factor for Th2 cell differentiation and the production of Th2 cytokines, including IL-5. Studies in animal models of asthma have shown that this compound can significantly reduce the expression of both GATA-3 and IL-5.[14] This suggests that this compound may interfere with the signaling cascade that leads to GATA-3 activation and subsequent IL-5 gene transcription.

Caption: Inhibition of the GATA-3/IL-5 signaling pathway by this compound.

Modulation of Dendritic Cell-T Cell Interaction

Dendritic cells play a crucial role in initiating T-cell responses. The balance between DC1 and DC2 subsets influences the subsequent Th1/Th2 polarization. This compound has been observed to decrease the percentage of DC2 cells, which are potent inducers of Th2 responses.[8] This upstream effect on antigen-presenting cells is a key aspect of its immunomodulatory activity.

Caption: this compound modulates the balance of Dendritic Cell subsets.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Enumeration of Dendritic Cell Subsets by Flow Cytometry

Objective: To quantify the percentages of circulating DC1 and DC2 subsets in peripheral blood.

Methodology:

-

Sample Collection: Whole blood is collected from subjects in heparinized tubes.

-

Cell Staining:

-

Aliquots of whole blood are incubated with a cocktail of fluorescently labeled monoclonal antibodies.

-

A typical panel includes antibodies against lineage markers (CD3, CD14, CD16, CD19, CD20, CD56) in one fluorescent channel (e.g., FITC) to exclude non-DC populations.

-

Antibodies against HLA-DR (e.g., PerCP) are used to identify antigen-presenting cells.

-

Antibodies specific for DC1 (e.g., CD11c-PE) and DC2 (e.g., CD123-APC) are used for subset identification.

-

-

Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a commercial lysing solution.

-

Data Acquisition: Samples are acquired on a multicolor flow cytometer.

-

Data Analysis:

-

Dendritic cells are identified as the lineage-negative, HLA-DR-positive population.

-

Within this gate, DC1 are identified as CD11c-positive, and DC2 are identified as CD123-positive.

-

The percentages of DC1 and DC2 are calculated relative to the total leukocyte population.

-

Caption: Experimental workflow for Dendritic Cell subset analysis by flow cytometry.

Measurement of Cytokine Production from T-cell Lines

Objective: To assess the effect of this compound on the production of cytokines by antigen-specific Th1 and Th2 cell lines.

Methodology:

-

Establishment of T-cell Lines:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from allergic patients.

-

PBMCs are cultured with a specific antigen (e.g., Dermatophagoides farinae (Der f) for Th2 lines, Purified Protein Derivative (PPD) for Th1 lines).

-

T-cell lines are established and maintained by periodic restimulation with antigen and antigen-presenting cells.

-

-

Cell Culture and Treatment:

-

Established Th1 or Th2 cell lines are cultured in the presence of the relevant antigen.

-

Different concentrations of this compound are added to the cultures.

-

A control group without this compound is included.

-

-

Supernatant Collection: After a defined incubation period (e.g., 48 hours), the cell culture supernatants are collected.

-

Cytokine Quantification:

-

The concentrations of specific cytokines (e.g., IFN-γ for Th1; IL-4, IL-5 for Th2) in the supernatants are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

ELISA involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection. The absorbance is proportional to the cytokine concentration.

-

Conclusion

This compound represents a significant therapeutic advance in the management of allergic diseases due to its targeted immunomodulatory properties. By selectively inhibiting Th2 cytokine production, it effectively redresses the Th1/Th2 imbalance that underpins allergic inflammation. Its multifaceted actions on T-cells, dendritic cells, and eosinophils highlight its potential as a cornerstone therapy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications and underlying mechanisms of this compound and to design next-generation immunomodulatory agents.

References

- 1. Effects of this compound on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulators for Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of the Th2 pathway by this compound in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of IgE production by IPD-1151T (this compound), a new dimethylsulfonium agent: (1). Regulation of murine IgE response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Usefulness of this compound, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alters DC1/DC2 balance in peripheral blood in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on allergic eosinophilic airway inflammation in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The effect of this compound on immunological parameters for the patients with atopic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Early intervention with this compound for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]